molecular formula C18H17NO3 B5917047 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one

Cat. No.: B5917047
M. Wt: 295.3 g/mol
InChI Key: SGXMZZRFNSFPBA-UHFFFAOYSA-N
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Description

8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one (CAS 10549-63-0) is a synthetic coumarin derivative of significant interest in medicinal chemistry and chemical biology research. With the molecular formula C13H15NO3 and a molecular weight of 233.26, this compound features a core 2H-chromen-2-one structure substituted with a phenyl group at the 3-position and a critical dimethylaminomethyl functionality at the 8-position of the benzopyrone ring . The structural motif of substituted coumarins is widely investigated for its diverse biological activities, and the incorporation of a basic dimethylamino group can significantly influence the compound's physicochemical properties, such as its solubility and ability to interact with biological targets. Researchers explore this and analogous compounds for their potential as fluorescent probes, enzyme inhibitors, or tools for studying biochemical pathways, given the well-established photophysical and pharmacological characteristics of the coumarin scaffold . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. For comprehensive handling and safety information, including potential hazards, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)11-15-16(20)9-8-13-10-14(18(21)22-17(13)15)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXMZZRFNSFPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3-phenylchromone with dimethylamine in the presence of formaldehyde. This reaction is a Mannich-type reaction, which introduces the dimethylaminomethyl group at the 8-position of the chromone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone derivative.

    Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 7-Keto-3-phenylchromone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown its efficacy against HeLa cells and other cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways such as the MAPK/ERK pathway. This interaction can lead to altered gene expression and induction of apoptosis in tumor cells .

Antimicrobial Properties

Several studies have explored the antimicrobial activity of hydroxycoumarin derivatives, including this compound. It has been tested against various bacterial strains and fungi, showing promising results that could lead to its use in developing new antimicrobial agents .

Materials Science

Fluorescent Dyes
Due to its unique structural properties, this compound is being investigated for use in synthesizing fluorescent dyes and optical brighteners. These materials are valuable in various applications, including biological imaging and materials engineering .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at higher concentrations, the compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01000
108510
256030
503070

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness against these pathogens.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with cellular receptors. These interactions can modulate signaling pathways and enzyme activities, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 8

The dimethylaminomethyl group at position 8 distinguishes the target compound from analogs with bulkier or electronically distinct substituents:

  • The methyl group at position 4 (vs. phenyl in the target compound) may lower aromatic interactions in biological systems .
  • 8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (): The azepanylmethyl group introduces a seven-membered cyclic amine, which could enhance conformational flexibility. The trifluoromethyl group at position 2 adds electron-withdrawing effects, altering reactivity and metabolic stability .

Modifications at Position 7

The hydroxyl group at position 7 is critical for hydrogen bonding. Substitution with methoxy or other groups alters physicochemical properties:

  • The methyl group at position 3 (vs. phenyl) simplifies the aromatic system, possibly reducing π-π stacking interactions .

Aromatic Substituents at Position 3

The phenyl group at position 3 contrasts with other aromatic or aliphatic groups:

  • 3-(4-Chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): A chlorophenoxy group at position 3 introduces halogen bonding capabilities, while the trifluoromethyl group enhances metabolic resistance .

Data Table: Key Structural and Functional Differences

Compound Name Position 8 Substituent Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Properties/Bioactivities
Target Compound Dimethylaminomethyl Hydroxyl Phenyl ~339.38* Enhanced H-bonding, potential CNS activity
8-(Diisobutylamino)methyl-7-hydroxy-4-methyl Diisobutylamino Hydroxyl Methyl ~375.48† Increased lipophilicity
Dimefline Hydrochloride Dimethylaminomethyl Methoxy Methyl 383.83‡ Improved BBB penetration
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one None Hydroxyl Phenyl 254.24 High antioxidant capacity

*Calculated based on C₁₈H₁₇NO₃. †From . ‡From .

Biological Activity

8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in scientific research due to its diverse biological activities. This compound belongs to a class of chemicals known for their potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The molecular formula for this compound is C18H19NO3C_{18}H_{19}NO_3, and it has a molecular weight of approximately 297.35 g/mol. The compound features a chromenone structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H19NO3
Molecular Weight297.35 g/mol
IUPAC Name8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-2-one
CAS Number449179-70-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit cholinesterases (AChE and BuChE), which are critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, providing therapeutic effects in neurodegenerative diseases like Alzheimer's.
  • Antiproliferative Activity : Research indicates that the compound exhibits antiproliferative effects on cancer cell lines such as HeLa cells. The mechanism involves inducing apoptosis through the modulation of signaling pathways, including MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Research Findings

Numerous studies have investigated the biological activities of this compound, yielding promising results:

  • Cholinesterase Inhibition : A study reported that derivatives of coumarin, including those similar to this compound, exhibited significant inhibition of AChE with IC50 values in the nanomolar range (20 nM) . This suggests potential use as a therapeutic agent in treating Alzheimer's disease.
  • Anticancer Properties : In vitro studies demonstrated that this compound can inhibit the proliferation of HeLa cancer cells by inducing apoptosis. The compound was found to modulate key signaling pathways involved in cell cycle regulation .
  • Structure-Activity Relationship (SAR) : Research on structurally related compounds indicates that modifications in the phenyl ring and substitution patterns significantly influence biological activity. For instance, compounds with specific substituents showed enhanced potency against MAO-B, an enzyme linked to neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer’s Disease Model : In a preclinical model of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell growth but also enhanced the efficacy of standard chemotherapeutic agents when used in combination therapy.

Q & A

Q. What are the common synthetic routes for synthesizing 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions. A Mannich reaction is often employed to introduce the dimethylaminomethyl group at the 8-position of the coumarin scaffold. For example, formaldehyde and dimethylamine react with the hydroxyl-substituted coumarin precursor under controlled pH (8–9) and temperature (60–80°C) in ethanol. Yields can reach ~89% after purification by recrystallization . Alternative routes include nucleophilic substitution or Friedel-Crafts alkylation for phenyl group introduction at the 3-position .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), the hydroxyl group (δ 9.5–10.5 ppm, broad), and dimethylamino protons (δ 2.2–2.8 ppm). The coumarin carbonyl appears at δ 160–165 ppm in 13C NMR .
  • IR : Stretching vibrations for -OH (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) confirm functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%) .

Q. What initial biological screening assays are recommended for this compound?

Standard in vitro assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
    Dose-response curves (IC50 values) and structural comparisons with analogs (e.g., 3-benzyl-7-hydroxy-4-methyl derivatives) help prioritize further studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions.
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2) to enhance Mannich reaction efficiency.
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce environmental impact.
    Industrial-scale protocols from similar coumarins report >90% purity via automated crystallization .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

  • Data quality : High mosaicity or twinning (common in coumarins) requires careful data collection (e.g., low-temperature settings).
  • Software : SHELXL refines hydrogen bonding (e.g., O-H···O interactions) and thermal displacement parameters. For disordered dimethylamino groups, restraints (DFIX, ISOR) stabilize refinement .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for hydroxyl groups) .

Q. How can contradictions in reported biological activities be resolved?

  • Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural analogs : Compare activity across derivatives (e.g., 7-methoxy vs. 7-hydroxy substitutions) to identify pharmacophores.
  • Meta-analysis : Aggregate data from multiple studies to assess statistical significance. For example, conflicting antioxidant results may arise from assay interference by the compound’s intrinsic fluorescence .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding to targets like COX-2 or topoisomerases. Validate with mutagenesis studies.
  • Metabolomics : LC-MS/MS identifies metabolic intermediates in treated cells.
  • In vivo models : Zebrafish embryos assess bioavailability and toxicity (e.g., LC50). Pharmacokinetic studies (Cmax, T1/2) in rodents guide dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.